molecular formula C19H17F3N2O2S B2981816 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1421530-32-6

1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2981816
CAS RN: 1421530-32-6
M. Wt: 394.41
InChI Key: IQHNWOZSHMDTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Researchers have explored the use of similar furan and thiophene derivatives in synthesizing novel pyridine and naphthyridine compounds. These compounds have shown potential applications in various fields, including materials science and pharmaceuticals, due to their interesting structural properties and biological activities (Abdelrazek et al., 2010).

Modification of Heteroarenes

Another study demonstrated the substitution of pyrrole, furan, and thiophene with trifluoroacetaldehyde ethyl hemiacetal to obtain α-(trifluoromethyl)heteroarylmethanols. These modifications highlight the compound's role in introducing trifluoromethyl groups into heteroaromatic compounds, which is valuable in developing materials with enhanced properties and biological activities (Gong et al., 2000).

Development of Geminally Activated Nitro Dienes

The condensation of similar furan and thiophene derivatives with nitro-substituted CH acids has been used to produce geminally activated nitro dienes. These compounds are of interest for their potential applications in organic synthesis and material science, due to their reactive nitro groups and conjugated systems (Baichurin et al., 2019).

Antimicrobial Activity

A compound structurally related to 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea was synthesized and tested against various pathogens. The study found that this compound exhibited broad-spectrum antimicrobial activity, suggesting potential applications in developing novel antimicrobial agents (Donlawson et al., 2020).

Application in Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan and thiophene linkers, similar to the structural motifs in the compound of interest, were synthesized and utilized in dye-sensitized solar cells. The study indicates the potential application of such compounds in enhancing the performance of photovoltaic devices, with specific linkers showing improved solar energy-to-electricity conversion efficiency (Kim et al., 2011).

properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c20-19(21,22)16-5-1-2-6-17(16)23-18(25)24(12-14-8-10-26-13-14)9-7-15-4-3-11-27-15/h1-6,8,10-11,13H,7,9,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHNWOZSHMDTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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